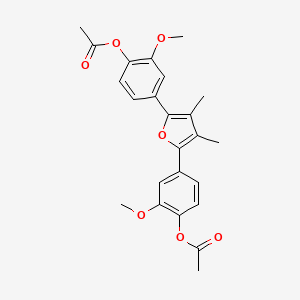
4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a complex organic molecule with the molecular formula C24H24O7 and a molecular weight of 424.4432 . This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of appropriate precursors.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and methoxyphenol groups.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Various substituted phenols and furans.
Aplicaciones Científicas De Investigación
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-hydroxyphenol): Similar structure but lacks the methoxy groups.
4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-ethoxyphenol): Similar structure with ethoxy groups instead of methoxy groups.
Uniqueness:
Structural Features: The presence of both dimethyl and methoxyphenol groups in the furan ring makes it unique.
Chemical Properties: Its specific substitution pattern imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
10035-28-6 |
|---|---|
Fórmula molecular |
C24H24O7 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3 |
Clave InChI |
ZYUGMPHPYOGBQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















